N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine 4-methyl-N-[2-[6-methyl-3-(methylthio)-1,2,4-triazin-5-yl]ethenyl]aniline is an aryl sulfide.
Brand Name: Vulcanchem
CAS No.: 1164470-24-9
VCID: VC5648973
InChI: InChI=1S/C14H16N4S/c1-10-4-6-12(7-5-10)15-9-8-13-11(2)17-18-14(16-13)19-3/h4-9,15H,1-3H3/b9-8+
SMILES: CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SC)C
Molecular Formula: C14H16N4S
Molecular Weight: 272.37

N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine

CAS No.: 1164470-24-9

Cat. No.: VC5648973

Molecular Formula: C14H16N4S

Molecular Weight: 272.37

* For research use only. Not for human or veterinary use.

N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine - 1164470-24-9

Specification

CAS No. 1164470-24-9
Molecular Formula C14H16N4S
Molecular Weight 272.37
IUPAC Name 4-methyl-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Standard InChI InChI=1S/C14H16N4S/c1-10-4-6-12(7-5-10)15-9-8-13-11(2)17-18-14(16-13)19-3/h4-9,15H,1-3H3/b9-8+
Standard InChI Key BSKBIDKLFKEAEN-CMDGGOBGSA-N
SMILES CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SC)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s systematic name reflects its intricate architecture: a 1,2,4-triazine ring substituted at position 3 with a methylsulfanyl group (-SMe), at position 5 with a vinyl group connected to an N-(4-methylphenyl)amine moiety, and at position 6 with a methyl group. Its molecular formula is C₁₆H₂₀N₄S, with a molar mass of 300.42 g/mol .

Stereoelectronic Features

The triazine ring’s electron-deficient nature, combined with the electron-donating methylsulfanyl and amine groups, creates a polarized system conducive to nucleophilic and electrophilic reactions. The vinyl group enhances conjugation, potentially influencing photophysical properties and binding interactions in biological systems .

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Number477866-27-6
Molecular FormulaC₁₆H₂₀N₄S
Molar Mass (g/mol)300.42
Predicted Density1.16 ± 0.1 g/cm³
Predicted Boiling Point499.8 ± 55.0 °C
Predicted pKa1.19 ± 0.63

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically involves multi-step protocols:

  • Triazine Core Formation: Cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones under acidic conditions.

  • Vinylamine Coupling: Heck coupling or nucleophilic substitution to attach the N-(4-methylphenyl)vinylamine group.

  • Post-Functionalization: Methylation or sulfanylation to introduce the methylsulfanyl moiety .

Optimization Challenges

Key parameters include:

  • Temperature Control: Exothermic reactions during triazine formation require cooling to ≤0°C to prevent ring-opening.

  • Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, with ligand choice critical for yield (e.g., 65–78% reported).

  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification .

Physicochemical Properties

Thermal Stability

The predicted boiling point of 499.8°C suggests high thermal resilience, likely due to aromatic stabilization and hydrogen-bonding capacity . Differential scanning calorimetry (DSC) data is needed to confirm melting behavior.

Solubility and Partitioning

  • LogP Estimate: Calculated at 3.82 (ALOGPS), indicating moderate lipophilicity suitable for membrane penetration .

  • Aqueous Solubility: Limited (<1 mg/mL at 25°C), necessitating co-solvents (e.g., DMSO) for biological assays.

Biological and Industrial Applications

Table 2: Comparative Bioactivity of Triazine Derivatives

CompoundTargetIC₅₀/EC₅₀Reference
Fluazinam (Triazine)Fungal ATPase0.8 μM
EVT-2766436 (Analog)COX-II2.3 μM
Current Compound(Predicted)N/A

Agricultural Uses

Japan’s Chemical Substances Control Law lists related triazines (e.g., Fluazinam) as fungicides, suggesting potential crop protection applications .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with inflammatory mediators (e.g., COX-II, TNF-α) .

  • Formulation Development: Nanoencapsulation to improve aqueous solubility.

  • Ecotoxicology: Assess soil half-life and non-target species impacts .

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